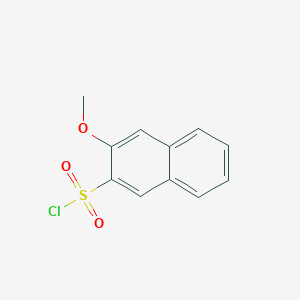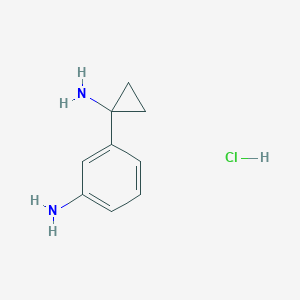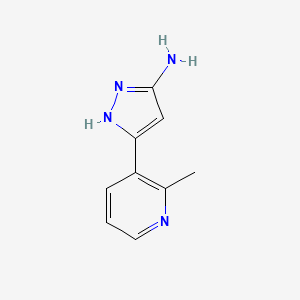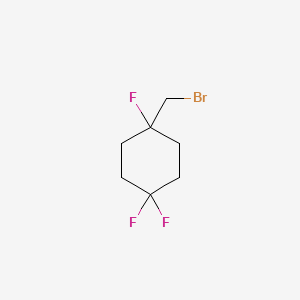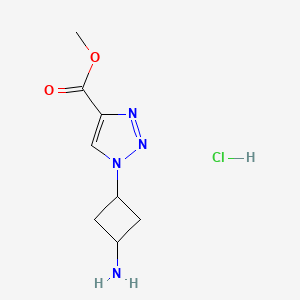
methyl1-(3-aminocyclobutyl)-1H-1,2,3-triazole-4-carboxylatehydrochloride,Mixtureofdiastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(3-aminocyclobutyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride, mixture of diastereomers, is a complex organic compound featuring a triazole ring, a cyclobutyl group, and an amino group.
準備方法
Synthetic Routes and Reaction Conditions
. The reaction conditions often include the use of copper(I) catalysts to facilitate the formation of the triazole ring. The cyclobutyl group is introduced through a subsequent reaction involving a cyclobutylamine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
化学反応の分析
Types of Reactions
Methyl 1-(3-aminocyclobutyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
科学的研究の応用
Methyl 1-(3-aminocyclobutyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride has diverse applications in scientific research:
作用機序
The mechanism of action of methyl 1-(3-aminocyclobutyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes and receptors. The cyclobutyl group may contribute to the compound’s stability and bioavailability .
類似化合物との比較
Similar Compounds
Cyclopropane derivatives: Similar in structure but with a three-membered ring.
Cyclopentane derivatives: Contain a five-membered ring, offering different chemical properties.
Other triazole derivatives: Share the triazole ring but differ in substituents and overall structure.
Uniqueness
Methyl 1-(3-aminocyclobutyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is unique due to its combination of a cyclobutyl group and a triazole ring, providing distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C8H13ClN4O2 |
|---|---|
分子量 |
232.67 g/mol |
IUPAC名 |
methyl 1-(3-aminocyclobutyl)triazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H12N4O2.ClH/c1-14-8(13)7-4-12(11-10-7)6-2-5(9)3-6;/h4-6H,2-3,9H2,1H3;1H |
InChIキー |
XVOYMJDDQHVPKO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN(N=N1)C2CC(C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


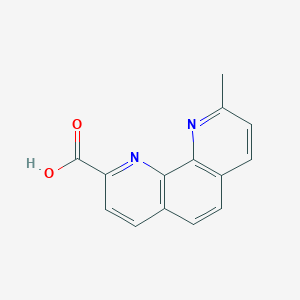
![(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B13477119.png)
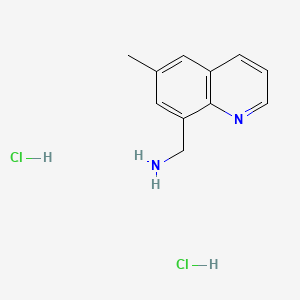
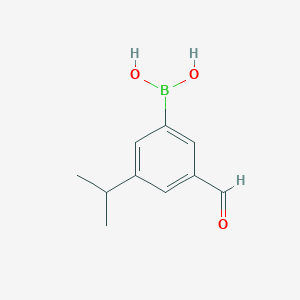
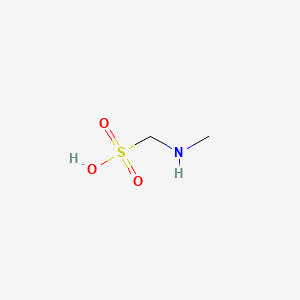
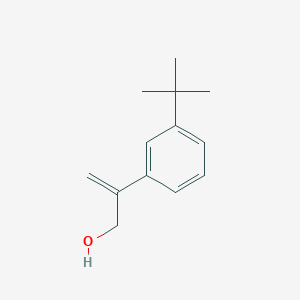
![5-chloro-N-{2-[4-({[(cyclohex-3-en-1-yl)carbamoyl]amino}sulfonyl)phenyl]ethyl}-2-methoxybenzamide](/img/structure/B13477157.png)

